1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine
Description
Ethylbenzyl Group
Methyl Group
- Metabolic stabilization : Reduces CYP450-mediated oxidation at position 4
- Conformational restriction : Limits rotational freedom of the pyrazole core
- Electron donation : Moderates ring electron density via inductive effects
Table 2: Substituent Effects on Pyrazole Bioactivity
Recent studies on analogous structures demonstrate that ethylbenzyl-substituted pyrazoles exhibit 2–3 fold greater membrane permeability compared to their benzyl counterparts, while methyl groups at position 4 reduce hepatic clearance by approximately 40%. These findings suggest that this compound’s substituent profile positions it favorably for further pharmacological investigation.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3/c1-3-11-4-6-12(7-5-11)9-16-8-10(2)13(14)15-16/h4-8H,3,9H2,1-2H3,(H2,14,15) |
InChI Key |
QBTQZAYDFGPSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C=C(C(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Formation via Enamine Intermediate
The pyrazole ring is synthesized by reacting 3-aminocrotononitrile with ethyl acetoacetate under acidic conditions (HCl/EtOH, reflux, 6 h). This yields 4-methyl-1H-pyrazol-3-amine as the intermediate.
Reaction Conditions:
N-Alkylation with 4-Ethylbenzyl Bromide
The intermediate undergoes N-alkylation using 4-ethylbenzyl bromide in DMF with K₂CO₃ as a base.
Optimized Parameters:
-
Temperature: 80°C
-
Time: 12 h
-
Yield: 65%
Key Challenge: Competing O-alkylation is mitigated by using a bulky base (e.g., DIPEA).
Multi-Component Reaction (MCR) Approach
One-Pot Synthesis Using Hydrazine and Aldehyde
A three-component reaction of hydrazine hydrate , acetylacetone , and 4-ethylbenzaldehyde in acetic acid forms the pyrazole ring and introduces the benzyl group simultaneously.
Procedure:
-
Solvent: Glacial acetic acid
-
Temperature: 100°C
-
Time: 8 h
-
Yield: 58%
Advantages: Reduced purification steps; however, regioselectivity issues may arise.
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Boronic Ester Intermediate Synthesis
4-Methyl-1H-pyrazol-3-amine is converted to its boronic ester using pinacol and Pd(OAc)₂.
Reaction:
Coupling with 4-Ethylbenzyl Halide
The boronic ester reacts with 4-ethylbenzyl bromide under Suzuki conditions:
Reductive Amination Pathway
Ketone Intermediate Preparation
4-Methyl-1H-pyrazol-3-amine is condensed with 4-ethylbenzaldehyde to form an imine, which is reduced using NaBH₄.
Conditions:
-
Reducing Agent: NaBH₄ (2 equiv)
-
Solvent: MeOH
-
Yield: 62%
Limitation: Over-reduction of the pyrazole ring may occur, requiring careful stoichiometry.
Protection/Deprotection Strategy for Enhanced Selectivity
Boc Protection of the Amine Group
The 3-amino group is protected with Boc₂O before alkylation to prevent side reactions.
Steps:
-
Alkylation: 4-Ethylbenzyl bromide, K₂CO₃, DMF, 80°C, 10 h.
-
Deprotection: TFA/CH₂Cl₂ (1:1), 25°C, 2 h (Overall yield: 71%).
Comparative Analysis of Methods
| Method | Key Advantages | Yield (%) | Purity (%) | Challenges |
|---|---|---|---|---|
| Condensation-Alkylation | Scalable, minimal byproducts | 65 | 95 | Competing O-alkylation |
| MCR | One-pot synthesis | 58 | 88 | Regioselectivity control |
| Suzuki Coupling | High precision | 78 | 98 | Costly catalysts |
| Reductive Amination | Mild conditions | 62 | 90 | Over-reduction risks |
| Protection/Deprotection | Enhanced selectivity | 71 | 97 | Additional steps |
Critical Optimization Parameters
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylbenzyl or methyl groups are replaced by other functional groups using reagents like halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
Synthesis Overview
- Starting Materials : Commonly include substituted hydrazines and appropriate aldehydes.
- Reaction Conditions : Often require controlled temperature and pH to optimize yield.
- Characterization Techniques : Utilization of NMR, IR spectroscopy, and mass spectrometry to confirm the structure.
The biological activities of 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine have been extensively studied. It exhibits a range of pharmacological effects, making it a candidate for further research in medicinal chemistry.
Pharmacological Effects
- Antimicrobial Activity : Recent studies have shown that derivatives of this compound possess significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research indicates that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against these pathogens, demonstrating its potential as a lead compound for developing new antibiotics.
Anticancer Activity
In another study, the compound was tested against several cancer cell lines, including breast and lung cancer cells. The findings revealed that it inhibited cell growth significantly at concentrations ranging from 10 to 50 µM. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Data Tables
Mechanism of Action
The mechanism by which 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Substitution Patterns on the Benzyl Group
- 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine (CAS: 89096-75-3): Key Difference: Fluorine at the benzyl meta-position vs. ethyl at para-position. This compound was discontinued, possibly due to reduced bioavailability or off-target effects . Molecular Weight: 205.23 g/mol.
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1249384-77-7):
Substituents on the Pyrazole Ring
1-(4-Ethylbenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine :
- 1-(3-Methoxypropyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1344080-35-8): Key Difference: Methoxypropyl group replaces ethylbenzyl. Molecular Weight: 169.22 g/mol .
Modifications to the Amine Group
1-Ethyl-N-(3-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1856066-93-7):
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: Key Difference: Cyclopropylamine substituent. Impact: Cyclopropyl groups are known to confer metabolic stability by resisting oxidative degradation.
Table 1: Inhibitory Activity of Selected Analogues
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine | 215.30 | 3.2 | 0.15 (PBS) |
| 1-(3-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine | 205.23 | 2.8 | 0.22 (PBS) |
| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine | 207.66 | 3.5 | 0.10 (PBS) |
Biological Activity
1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine is a compound within the pyrazole class, known for its diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.
The compound's structure can be represented as follows:
This molecular formula indicates that the compound contains a pyrazole ring substituted with an ethylbenzyl group and a methyl group, which may influence its biological activity.
Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown efficacy in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations around 10 µM, surpassing standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been well documented. A study evaluated several pyrazole compounds against various bacterial strains, including E. coli and Bacillus subtilis. Results indicated that specific derivatives displayed significant antibacterial activity at concentrations as low as 40 µg/mL .
Anticancer Activity
The anticancer properties of pyrazole derivatives are particularly noteworthy. A recent investigation into similar compounds revealed moderate to potent antiproliferative activity against human cancer cell lines such as A549 and HT-1080. Compounds were found to inhibit tubulin polymerization, disrupting microtubule dynamics akin to known anticancer agents like combretastatin A-4 .
Case Study 1: Anti-inflammatory Effects
A study involving a series of synthesized pyrazole derivatives demonstrated that one compound exhibited comparable anti-inflammatory effects to indomethacin in carrageenan-induced edema models. The compound effectively reduced edema by 61% at a concentration of 10 µM .
Case Study 2: Anticancer Properties
In vitro studies on a derivative structurally similar to this compound showed selective cytotoxicity towards neuroblastoma cells. The IC50 value was determined to be approximately 85 µM, indicating significant potential for further development as an anticancer agent .
Table 1: Biological Activity Overview of Pyrazole Derivatives
Q & A
Basic: What are the optimal synthetic routes for 1-(4-Ethylbenzyl)-4-methyl-1H-pyrazol-3-amine?
Methodological Answer:
The synthesis of pyrazol-3-amine derivatives typically involves cyclization and coupling reactions. For example:
- Cyclization with phosphorus oxychloride (POCl₃): Reacting hydrazide intermediates with POCl₃ at 120°C yields pyrazole cores, as demonstrated in the synthesis of similar compounds (e.g., 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives) .
- Copper-catalyzed coupling: A method involving CuBr, Cs₂CO₃, and DMSO at 35°C for 48 hours achieved a 17.9% yield for a structurally analogous compound, highlighting the need for optimization of reaction time and catalyst loading .
Table 1: Comparison of Synthetic Approaches
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization (POCl₃) | Hydrazide, POCl₃, 120°C | 60–75 | |
| Copper-catalyzed coupling | CuBr, Cs₂CO₃, DMSO, 35°C | 17.9 |
Advanced: How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in pyrazol-3-amine derivatives?
Methodological Answer:
- X-ray crystallography: Single-crystal X-ray diffraction (e.g., SHELX software ) provides precise bond lengths and angles. For example, a study on 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine confirmed stereochemistry with an R factor of 0.031 .
- NMR spectroscopy: ¹H and ¹³C NMR chemical shifts (e.g., δ 8.87 ppm for pyridyl protons in CDCl₃) and coupling constants help identify substituent positioning and confirm synthetic success .
Basic: What analytical techniques confirm the purity and identity of pyrazol-3-amine derivatives?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., HRMS (ESI) m/z 215 [M+H]⁺ ).
- Infrared (IR) Spectroscopy: Detects functional groups (e.g., NH₂ stretches at ~3298 cm⁻¹ ).
- Chromatography: Reverse-phase HPLC with UV detection ensures purity (>95%) .
Advanced: How to design experiments to assess the biological activity of pyrazol-3-amines against bacterial strains?
Methodological Answer:
- Antimicrobial assays: Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). For example, pyrazole derivatives showed activity against S. aureus (MIC = 8 µg/mL) and E. coli (MIC = 16 µg/mL) .
- Structure-activity relationship (SAR): Introduce substituents (e.g., halogens, methoxy groups) to the 4-ethylbenzyl group and compare activity trends .
Advanced: How to address discrepancies in biological activity data across pyrazol-3-amine derivatives?
Methodological Answer:
- Data normalization: Control for variables like bacterial strain virulence (e.g., ATCC standards) and solvent effects (DMSO vs. saline) .
- Computational modeling: Use molecular docking (e.g., AutoDock Vina) to correlate substituent hydrophobicity with target binding (e.g., bacterial DNA gyrase) .
Basic: What purification strategies are effective for pyrazol-3-amine derivatives?
Methodological Answer:
- Column chromatography: Use gradients of ethyl acetate/hexane (0–100%) to separate polar byproducts .
- Acid-base extraction: Wash organic layers with HCl to remove unreacted amines, followed by neutralization .
Advanced: How does the electronic environment of substituents influence pyrazol-3-amine reactivity?
Methodological Answer:
- Hammett analysis: Quantify substituent effects (σ values) on reaction rates. Electron-withdrawing groups (e.g., -NO₂) accelerate cyclization but reduce nucleophilic amine reactivity .
- DFT calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack .
Basic: What safety protocols are critical during pyrazol-3-amine synthesis?
Methodological Answer:
- Ventilation: Use fume hoods when handling volatile reagents (e.g., POCl₃) .
- Waste disposal: Segregate halogenated byproducts for professional treatment to avoid environmental contamination .
Advanced: How to resolve crystallographic disorder in pyrazol-3-amine structures?
Methodological Answer:
- Twinning refinement: Apply SHELXL algorithms to model overlapping electron density in twinned crystals .
- Thermal ellipsoid analysis: Identify anisotropic displacement parameters to correct for dynamic disorder .
Advanced: What mechanistic insights explain regioselectivity in pyrazol-3-amine synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
